8-{[1,1'-Biphenyl]-4-carbonyl}-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Overview
Description
8-{[1,1’-Biphenyl]-4-carbonyl}-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1,1’-Biphenyl]-4-carbonyl}-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from commercially available reagents. One common method involves the reaction of 1,1’-biphenyl-4-carboxylic acid with 4-methylbenzenesulfonyl chloride to form an intermediate, which is then reacted with a suitable amine and an oxirane to form the final spiro compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-{[1,1’-Biphenyl]-4-carbonyl}-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbonyl groups, using reagents like sodium hydride or lithium aluminum hydride
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst in ethanol.
Substitution: Sodium hydride in dimethylformamide or lithium aluminum hydride in tetrahydrofuran
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-{[1,1’-Biphenyl]-4-carbonyl}-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s spiro structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and mechanical strength
Mechanism of Action
The mechanism of action of 8-{[1,1’-Biphenyl]-4-carbonyl}-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase activity, blocking the activation of certain signaling pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound has a similar spiro structure but lacks the biphenyl and sulfonyl groups.
8-azaspiro[4.5]decane-7,9-dione: This compound contains a spirodecane moiety with a dione functional group, making it structurally related but functionally different
Uniqueness
8-{[1,1’-Biphenyl]-4-carbonyl}-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is unique due to its combination of biphenyl, sulfonyl, and spiro moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(4-phenylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4S/c1-21-7-13-25(14-8-21)34(31,32)29-19-20-33-27(29)15-17-28(18-16-27)26(30)24-11-9-23(10-12-24)22-5-3-2-4-6-22/h2-14H,15-20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEBREDNNRLBLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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